molecular formula C21H16O6S2 B13793754 Methylenebisnaphthalene-2-sulphonic acid CAS No. 31154-87-7

Methylenebisnaphthalene-2-sulphonic acid

Cat. No.: B13793754
CAS No.: 31154-87-7
M. Wt: 428.5 g/mol
InChI Key: DQBNLFRFALCILS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylenebisnaphthalene-2-sulphonic acid is an organic compound with the molecular formula C21H16O6S2. It is characterized by the presence of two naphthalene rings connected by a methylene bridge and each naphthalene ring is substituted with a sulfonic acid group. This compound is known for its applications in various chemical processes and industries due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylenebisnaphthalene-2-sulphonic acid can be synthesized through the sulfonation of methylenebisnaphthalene. The process typically involves the reaction of methylenebisnaphthalene with sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent degradation of the product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where methylenebisnaphthalene is continuously fed into the reactor along with sulfuric acid. The reaction mixture is then cooled, and the product is isolated through crystallization and purification processes .

Chemical Reactions Analysis

Types of Reactions: Methylenebisnaphthalene-2-sulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methylenebisnaphthalene-2-sulphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methylenebisnaphthalene-2-sulphonic acid involves its interaction with various molecular targets. The sulfonic acid groups can form strong hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their structure and function. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

  • Naphthalene-2-sulphonic acid
  • Methanesulfonic acid
  • Benzene-1,3-disulfonic acid

Comparison: Methylenebisnaphthalene-2-sulphonic acid is unique due to its dual naphthalene structure connected by a methylene bridge, which provides distinct chemical properties compared to other sulfonic acids. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a versatile compound .

Properties

CAS No.

31154-87-7

Molecular Formula

C21H16O6S2

Molecular Weight

428.5 g/mol

IUPAC Name

1-[(2-sulfonaphthalen-1-yl)methyl]naphthalene-2-sulfonic acid

InChI

InChI=1S/C21H16O6S2/c22-28(23,24)20-11-9-14-5-1-3-7-16(14)18(20)13-19-17-8-4-2-6-15(17)10-12-21(19)29(25,26)27/h1-12H,13H2,(H,22,23,24)(H,25,26,27)

InChI Key

DQBNLFRFALCILS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CC3=C(C=CC4=CC=CC=C43)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.